N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide
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Overview
Description
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, an ethylpiperazine moiety, a sulfonyl group, and a methoxybenzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the methoxybenzamide core. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form the piperazine ring.
Sulfonylation: of the piperazine ring using sulfonyl chlorides under basic conditions.
Coupling reactions: to attach the methoxybenzamide core, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Key steps include:
Bulk synthesis of intermediates: such as ethylpiperazine and sulfonyl chlorides.
Automated reaction setups: for cyclization and coupling reactions.
Purification processes: including crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the benzamide core, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced benzamide derivatives.
Substitution products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to disease states.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog used in the synthesis of various pharmaceuticals.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
Uniqueness
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEQVLWVBPYUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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